Benzoic acid, 2-(dimethylamino)ethyl ester, hydrochloride
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Overview
Description
2-Dimethylaminoethyl 4-methoxybenzoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of 4-methoxybenzoic acid, where the carboxyl group is esterified with 2-dimethylaminoethanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dimethylaminoethyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-dimethylaminoethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of 2-dimethylaminoethyl 4-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminoethyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .
Scientific Research Applications
2-Dimethylaminoethyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-dimethylaminoethyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: A precursor in the synthesis of 2-dimethylaminoethyl 4-methoxybenzoate.
2-Dimethylaminoethyl benzoate: A similar compound with a different substituent on the benzene ring.
4-Methoxybenzyl alcohol: A reduction product of 2-dimethylaminoethyl 4-methoxybenzoate.
Uniqueness
2-Dimethylaminoethyl 4-methoxybenzoate is unique due to its specific ester linkage and the presence of both dimethylamino and methoxy groups. These functional groups contribute to its distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
5446-69-5 |
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Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-13(2)8-9-16-12(14)10-4-6-11(15-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
InChI Key |
JQRMPIRAOIXOIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
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